molecular formula C26H22F4N4O2S B15025391 1-{4-[(3-Fluorophenyl)carbonyl]piperazin-1-yl}-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone

1-{4-[(3-Fluorophenyl)carbonyl]piperazin-1-yl}-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}ethanone

Cat. No.: B15025391
M. Wt: 530.5 g/mol
InChI Key: TXHAFJXXEOINOX-UHFFFAOYSA-N
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Description

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a benzoquinazoline moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group through acylation reactions. The final step involves the coupling of the benzoquinazoline moiety with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzoquinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ETHAN-1-ONE is unique due to its specific combination of functional groups and structural features. The presence of both fluorobenzoyl and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22F4N4O2S

Molecular Weight

530.5 g/mol

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C26H22F4N4O2S/c27-18-6-3-5-17(14-18)24(36)34-12-10-33(11-13-34)21(35)15-37-25-31-22-19-7-2-1-4-16(19)8-9-20(22)23(32-25)26(28,29)30/h1-7,14H,8-13,15H2

InChI Key

TXHAFJXXEOINOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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